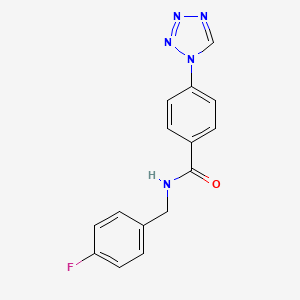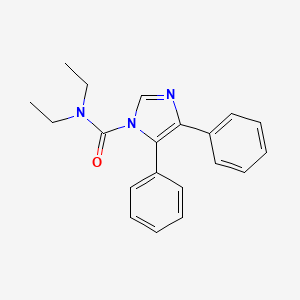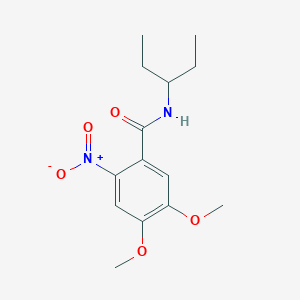![molecular formula C14H20N2O2 B5805745 N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)
N-[4-(isobutyrylamino)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(isobutyrylamino)phenyl]butanamide, also known as NIBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. NIBA is a derivative of the naturally occurring compound, anandamide, which is an endocannabinoid that plays a crucial role in various physiological processes. The synthesis of NIBA has been achieved through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学研究应用
N-[4-(isobutyrylamino)phenyl]butanamide has been studied for its potential applications in medicinal chemistry, particularly in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress.
作用机制
N-[4-(isobutyrylamino)phenyl]butanamide acts as an agonist for the cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system. This compound has been shown to activate these receptors, leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the release of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory properties. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to protect neurons from damage caused by oxidative stress, leading to its potential use as a neuroprotective agent.
实验室实验的优点和局限性
The advantages of using N-[4-(isobutyrylamino)phenyl]butanamide in lab experiments include its relatively simple synthesis method, its potential applications in medicinal chemistry, and its well-studied mechanism of action and physiological effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of N-[4-(isobutyrylamino)phenyl]butanamide. One direction involves further studies to determine the safety and efficacy of this compound as a potential treatment for various diseases, including cancer and neurodegenerative diseases. Another direction involves the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to determine the potential toxic effects of this compound and its derivatives.
合成方法
The synthesis of N-[4-(isobutyrylamino)phenyl]butanamide has been achieved through several methods, including the reaction of 4-aminophenylbutyric acid with isobutyryl chloride, followed by the addition of ammonia to form this compound. Another method involves the reaction of 4-aminophenylbutyric acid with isobutyryl chloride in the presence of a base, followed by the addition of N,N-dimethylformamide and ammonia to form this compound. The purity of this compound can be improved through recrystallization with a suitable solvent.
属性
IUPAC Name |
N-[4-(2-methylpropanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-13(17)15-11-6-8-12(9-7-11)16-14(18)10(2)3/h6-10H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKPRSZFNNJOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5805673.png)
![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)

![4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)

![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)
![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)

![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)